2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide
Description
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide is a synthetic benzimidazole derivative characterized by a sulfanyl (-S-) linkage at the 2-position of the benzimidazole core, connected to an acetamide moiety substituted with two 2-hydroxyethyl groups. Benzimidazole derivatives are widely studied for their antimicrobial, antitumor, and enzyme-inhibitory activities, with substituents like sulfanyl and hydroxyethyl groups often modulating target binding and metabolic stability .
Properties
CAS No. |
116460-69-6 |
|---|---|
Molecular Formula |
C13H17N3O3S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C13H17N3O3S/c17-7-5-16(6-8-18)12(19)9-20-13-14-10-3-1-2-4-11(10)15-13/h1-4,17-18H,5-9H2,(H,14,15) |
InChI Key |
HUMDQVAZNIXXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide typically involves the reaction of benzimidazole derivatives with thioacetic acid and bis(2-hydroxyethyl)amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogs. Key differences in substituents, reactivity, and biological activity are highlighted below:
Structural Analogues
Key Research Findings
Solubility and Reactivity : The hydroxyethyl groups in the target compound improve aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzyl or chlorophenyl groups) . This enhances bioavailability in drug delivery applications.
Bioactivity: The sulfanyl linkage facilitates thiol-mediated interactions with enzymes or receptors, a feature absent in nitro- or amino-substituted benzimidazoles . Unlike imidazole analogs (e.g., ), the benzimidazole core enables stronger DNA intercalation, relevant in anticancer studies .
Crystallographic Behavior: Compounds like those in and exhibit intramolecular hydrogen bonding (N–H⋯N/O), which stabilizes their conformations.
Critical Analysis of Divergent Evidence
- Contradictions in Bioactivity : While associates nitro-substituted benzimidazoles with antitumor activity, the target compound’s sulfanyl group may shift activity toward antimicrobial targets due to thiol reactivity .
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